6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine
Description
6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine is a polycyclic heteroaromatic compound featuring a fused tetrazolo[1,5-a] ring system with a 1,8-naphthyridine backbone. The molecule is distinguished by two electron-withdrawing trifluoromethyl (-CF₃) groups at positions 6 and 7.
Properties
IUPAC Name |
6,8-bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F6N5/c11-9(12,13)5-3-6(10(14,15)16)17-8-4(5)1-2-7-18-19-20-21(7)8/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVUSOHUVHTTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192011 | |
| Record name | 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-78-9 | |
| Record name | 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338791-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6,8-dichloro-1,5-naphthyridine with sodium azide in the presence of a copper catalyst, leading to the formation of the tetrazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Comparisons with Structurally Related Compounds
Key Observations:
- Electron-Withdrawing Effects: The dual -CF₃ groups in the target compound significantly enhance electron deficiency compared to non-fluorinated 1,8-naphthyridines (e.g., 2-amino-6-aryl-5-arylazo-3-aroylpyridines) . This property aligns with boron-containing emitters in , where -CF₃ groups stabilize charge-transfer states for thermally activated delayed fluorescence (TADF) .
- Bioactivity vs. Material Applications: Unlike tetrazolo[1,5-a]quinoline derivatives (e.g., 3-(3-fluorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one), which exhibit analgesic activity , the target compound’s naphthyridine core and -CF₃ groups may favor optoelectronic applications due to its rigid, planar structure and enhanced stability.
Physical and Spectroscopic Properties
- The -CF₃ groups may further elevate this value via enhanced crystallinity.
- NMR Signatures: The -CF₃ groups would produce distinct ¹⁹F NMR shifts (likely δ -60 to -70 ppm), differentiating the compound from non-fluorinated analogs like 2-aminopyridines in .
Biological Activity
6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the class of tetrazolo-naphthyridines, characterized by a fused ring system that includes nitrogen atoms. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula: C₁₄H₈F₆N₈
Molecular Weight: 392.35 g/mol
CAS Number: 338791-78-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies suggest that it activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl-2 levels.
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. It has shown promise against hepatitis B virus (HBV), with preliminary results indicating a reduction in viral load in infected cell cultures.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight for three weeks.
Results:
- Tumor size reduction: 65% compared to control
- No significant toxicity observed at the tested dosage
Case Study 2: Inhibition of HBV Replication
In a controlled laboratory setting, the compound was tested for its ability to inhibit HBV replication in HepG2 cells. The results indicated that treatment with this compound led to a significant decrease in HBV surface antigen levels.
Results:
- Reduction in HBV surface antigen: 70% at 25 µM concentration
- No cytotoxicity observed at this concentration
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
